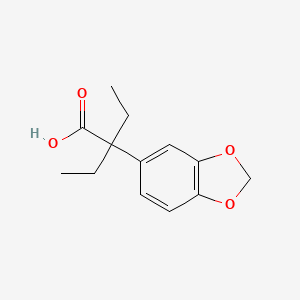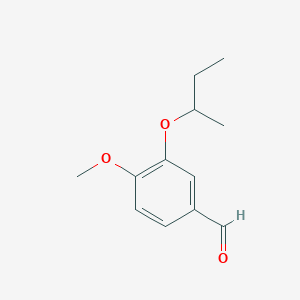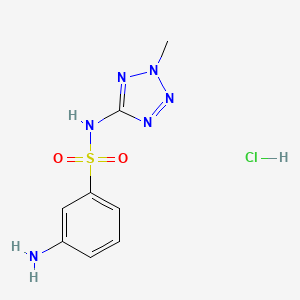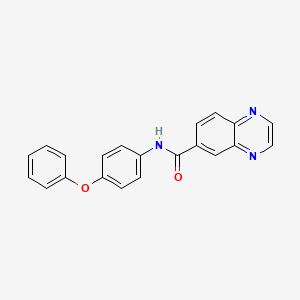
1-(Difluoromethoxy)-2-fluoro-4-nitro-benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Difluoromethoxy)-2-fluoro-4-nitro-benzene is an aromatic compound characterized by the presence of difluoromethoxy, fluoro, and nitro functional groups attached to a benzene ring
准备方法
The synthesis of 1-(Difluoromethoxy)-2-fluoro-4-nitro-benzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Difluoromethoxylation: The difluoromethoxy group is introduced through a nucleophilic substitution reaction using difluoromethyl ether and a suitable base.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to improve reaction efficiency and scalability.
化学反应分析
1-(Difluoromethoxy)-2-fluoro-4-nitro-benzene undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro and nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace these groups.
Oxidation: The compound can undergo oxidation reactions, particularly at the difluoromethoxy group, leading to the formation of difluoromethoxy derivatives.
Common reagents and conditions used in these reactions include palladium catalysts for reduction, strong bases for nucleophilic substitution, and oxidizing agents such as potassium permanganate for oxidation. Major products formed from these reactions include amino derivatives, substituted benzene compounds, and oxidized difluoromethoxy derivatives.
科学研究应用
1-(Difluoromethoxy)-2-fluoro-4-nitro-benzene has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: It is investigated for its potential as a precursor in the synthesis of drugs targeting specific diseases, including cancer and infectious diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
作用机制
The mechanism of action of 1-(Difluoromethoxy)-2-fluoro-4-nitro-benzene involves its interaction with molecular targets such as enzymes and receptors. The difluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The nitro group can participate in redox reactions, leading to the generation of reactive intermediates that modulate biological pathways. The fluoro group contributes to the compound’s stability and resistance to metabolic degradation.
相似化合物的比较
1-(Difluoromethoxy)-2-fluoro-4-nitro-benzene can be compared with other similar compounds, such as:
1-(Trifluoromethoxy)-2-fluoro-4-nitro-benzene: This compound has a trifluoromethoxy group instead of a difluoromethoxy group, which affects its chemical reactivity and biological activity.
1-(Difluoromethoxy)-2-chloro-4-nitro-benzene: The presence of a chloro group instead of a fluoro group alters the compound’s electronic properties and its behavior in substitution reactions.
1-(Difluoromethoxy)-2-fluoro-4-amino-benzene: The amino group provides different reactivity compared to the nitro group, making this compound useful in different synthetic applications.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
1-(difluoromethoxy)-2-fluoro-4-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO3/c8-5-3-4(11(12)13)1-2-6(5)14-7(9)10/h1-3,7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJLRUCVWLFOGHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])F)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{[5-(benzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)butanamide](/img/structure/B2929554.png)


![N-(2-Methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)cyclopentanecarboxamide](/img/structure/B2929558.png)
![4-[(2-Fluorobenzyl)thio]-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2929560.png)
![2-(3-(Dimethylamino)propyl)-6,7-dimethyl-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2929561.png)
![Methyl 4-((9-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2929562.png)

![N-Methyl-1-[(2S,3S)-4-methyl-3-(1-methylpyrazol-4-yl)morpholin-2-yl]methanamine](/img/structure/B2929565.png)
![ethyl 2-{[2-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetate](/img/structure/B2929567.png)
![[2-(2-Methylmorpholin-4-yl)pyridin-4-yl]methanamine](/img/structure/B2929569.png)
![ethyl 3-carbamoyl-2-[3-(phenylsulfanyl)propanamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2929571.png)


